molecular formula C20H17F2N B8436920 Dibenzyl-(2,4-difluoro-phenyl)-amine

Dibenzyl-(2,4-difluoro-phenyl)-amine

Cat. No. B8436920
M. Wt: 309.4 g/mol
InChI Key: HSVYPXUANYNLCN-UHFFFAOYSA-N
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Patent
US08541575B2

Procedure details

To 2,4-difluoroaniline (40.0 g, 0.31 mol) in N,N-dimethylformamide (400 mL) were added potassium carbonate (120 g, 0.92 mol, 3 eq) and benzyl bromide (112 mL, 0.71 mmol, 2.3 eq). The reaction was stirred with mechanical stirring at room temperature overnight. In order to quench the benzyl bromide in excess, NH4OH (90 mL) was added and the reaction was stirred overnight. The mixture was filtered and DMF was evaporated under reduced pressure. Ethyl acetate was added and the organic layer was washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and the oily crude was crystallized in methanol, obtaining after drying 71 g of dibenzyl-(2,4-difluoro-phenyl)-amine as a white solid (74%)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[CH2:16]([N:4]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:3]1[CH:5]=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[F:1])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
120 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
112 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with mechanical stirring at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
In order to quench the benzyl bromide in excess, NH4OH (90 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
DMF was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily crude was crystallized in methanol
CUSTOM
Type
CUSTOM
Details
obtaining
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 71 g of dibenzyl-(2,4-difluoro-phenyl)-amine as a white solid (74%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(C1=C(C=C(C=C1)F)F)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.